Cas no 769-59-5 (3-Phenylbutan-2-one)

3-Phenylbutan-2-one structure
商品名:3-Phenylbutan-2-one
3-Phenylbutan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Phenylbutan-2-one
- 2-Butanone, 3-phenyl-
- 3-PHENYL-2-BUTANONE
- SCHEMBL85843
- DTXSID801315573
- 3-Phenyl-2-butanone #
- Z1255383314
- NSC33705
- NS00042090
- 769-59-5
- NSC 33953
- FT-0616328
- AKOS014313150
- NSC 33705
- NSC-33705
- 3-phenyl-butan-2-one
- 1-Methyl-1-phenyl-2-propanone
- F87554
- EINECS 212-212-2
- NSC-33953
- NSC33953
- EN300-96836
- DB-339494
-
- MDL: MFCD00156648
- インチ: InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- InChIKey: CVWMNAWLNRRPOL-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)C)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 148.08886
- どういたいしつりょう: 148.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- ぶんしりょう: 148.20
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 密度みつど: 0.967
- ふってん: 207.3°C at 760 mmHg
- フラッシュポイント: 80.8°C
- 屈折率: 1.5
- PSA: 17.07
- LogP: 2.37910
3-Phenylbutan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96836-5g |
3-phenylbutan-2-one |
769-59-5 | 95% | 5g |
$2152.0 | 2023-09-01 | |
Ambeed | A326802-1g |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 1g |
$488.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1252615-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
$940 | 2023-09-04 | |
Enamine | EN300-96836-0.1g |
3-phenylbutan-2-one |
769-59-5 | 95% | 0.1g |
$171.0 | 2024-05-21 | |
TRC | P321970-100mg |
3-Phenylbutan-2-one |
769-59-5 | 100mg |
$ 400.00 | 2023-02-01 | ||
eNovation Chemicals LLC | Y1252615-250mg |
3-Phenylbutan-2-one |
769-59-5 | 95% | 250mg |
$215 | 2024-06-07 | |
Ambeed | A326802-100mg |
1-Methyl-1-phenyl-2-propanone |
769-59-5 | 95% | 100mg |
$107.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924343-1g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 1g |
¥5,546.00 | 2022-08-31 | |
A2B Chem LLC | AC43067-10g |
3-Phenylbutan-2-one |
769-59-5 | 95% | 10g |
$2266.00 | 2024-04-19 | |
Aaron | AR0058EF-10g |
3-PHENYLBUTAN-2-ONE |
769-59-5 | 95% | 10g |
$1274.00 | 2025-01-22 |
3-Phenylbutan-2-one 関連文献
-
1. Rearrangement of ketones. Part 3. Kinetic study and intermediate complexes in the reaction of t-butyl phenyl ketone with aluminium chlorideMaría C. Fernández-Monreal,María P. Ruiz,Julio San-Román J. Chem. Soc. Perkin Trans. 2 1988 1983
-
2. Generation and reactions of carbene bearing unprotected hydroxy groups at α-positionHideo Tomioka,Yasuo Nunome J. Chem. Soc. Chem. Commun. 1990 1243
-
3. 240. Synthetic analgesics and related compounds. Part IV. Mannich bases from phenyl-substituted acetonesWalter Wilson,Zu-Yoong Kyi J. Chem. Soc. 1952 1321
-
J. G. St. C. Buchanan,P. D. Woodgate Q. Rev. Chem. Soc. 1969 23 522
-
5. 164. The degradation of Mannich base oximesZu-Yoong Kyi,Walter Wilson J. Chem. Soc. 1953 798
-
Kathleen Balke,Maria Kadow,Hendrik Mallin,Stefan Sa?,Uwe T. Bornscheuer Org. Biomol. Chem. 2012 10 6249
-
7. The stereochemistry of condensation reactions of (±)-3-phenylbutan-2-one with phenylmetallic compounds as a function of the reagent nucleophilicityOdón Arjona,Rafael Pérez-Ossorio,Alfredo Pérez-Rubalcaba,María L. Quiroga J. Chem. Soc. Chem. Commun. 1982 452
-
Cristina Rodríguez,Gonzalo de Gonzalo,Ana Rioz-Martínez,Daniel E. Torres Pazmi?o,Marco W. Fraaije,Vicente Gotor Org. Biomol. Chem. 2010 8 1121
-
9. Substitution reactions of benzo[b]thiophen derivatives. Part IV. Nitration of 3-bromo-2-methylbenzo[b]thiophen and 2,3-dimethylbenzo[b]thiophenJ. Cooper,R. M. Scrowston J. Chem. Soc. Perkin Trans. 1 1972 265
-
10. Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketonesVictor L. Heasley,Daniel S. Elias,Paul E. Erdman,David Van Horn,Paul M. Whitelaw,Dale F. Shellhamer J. Chem. Soc. Perkin Trans. 2 1996 761
769-59-5 (3-Phenylbutan-2-one) 関連製品
- 2439-43-2(2-phenylbutanal)
- 781-35-1(1,1-Diphenylacetone)
- 2439-44-3(3-Methyl-2-phenylbutanal)
- 5910-25-8(3-Phenyl-2,4-pentanedione)
- 1198-34-1(2-phenylcyclopentan-1-one)
- 1444-65-1(2-phenylcyclohexan-1-one)
- 38861-78-8(4-Isobutylacetophenone)
- 2893-05-2(1-Phenyl-3-methyl-2-butanone)
- 14996-78-2(2-phenylcycloheptan-1-one)
- 2138817-18-0(tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:769-59-5)3-Phenylbutan-2-one

清らかである:99%/99%
はかる:250mg/1g
価格 ($):164.0/439.0